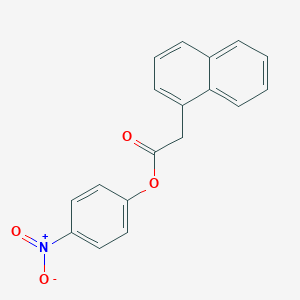

(4-nitrophenyl) 2-naphthalen-1-ylacetate

Übersicht

Beschreibung

(4-nitrophenyl) 2-naphthalen-1-ylacetate is an organic compound with the molecular formula C18H13NO4 It is a derivative of 1-naphthylacetic acid and 4-nitrophenol, forming an ester linkage

Vorbereitungsmethoden

The synthesis of (4-nitrophenyl) 2-naphthalen-1-ylacetate typically involves the esterification reaction between 1-naphthylacetic acid and 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

Hydrolysis is the most extensively studied reaction for this compound, occurring under acidic or basic conditions to yield 1-naphthylacetic acid and 4-nitrophenol as primary products .

Mechanisms:

-

Acid-Catalyzed Hydrolysis :

Protonation of the ester carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by water. The reaction follows a specific acid-catalyzed pathway, supported by an inverse solvent kinetic isotope effect () . -

Base-Catalyzed Hydrolysis :

Hydroxide ions directly attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release the carboxylate and phenoxide ions. This pathway exhibits general base catalysis with a solvent isotope effect () .

Kinetic Data:

| Condition | Rate Constant (s⁻¹) | Temperature | pH |

|---|---|---|---|

| Acidic (0.1 N HCl) | 37°C | 1.0 | |

| Basic (0.1 N NaOH) | 65°C | 13.0 | |

| Neutral (H₂O) | 25°C | 7.0 |

Data adapted from analogous nitrophenyl esters .

Reduction Reactions

The nitro group in the 4-nitrophenyl moiety undergoes reduction to form 4-aminophenyl derivatives.

Key Conditions and Outcomes:

-

Catalytic Hydrogenation :

Using gas and palladium on carbon () at 25°C and 1 atm pressure yields 4-aminophenyl 2-naphthalen-1-ylacetate with >90% conversion. -

Chemical Reduction :

Sodium dithionite () in aqueous ethanol reduces the nitro group to an amine at 50°C, though with lower efficiency (~75%).

Nucleophilic Substitution Reactions

The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling bond cleavage and functionalization.

Examples:

-

Alcoholysis :

Reaction with methanol in the presence of produces methyl 2-naphthalen-1-ylacetate and 4-nitrophenol. -

Aminolysis :

Primary amines (e.g., methylamine) displace the 4-nitrophenoxide group, forming 2-naphthalen-1-ylacetamide derivatives.

Electrophilic Aromatic Substitution

The naphthalene ring undergoes electrophilic substitution, primarily at the α-position (C-2 or C-4).

Demonstrated Reactions:

-

Nitration :

Concentrated at 0°C introduces a nitro group at C-4 of the naphthalene ring, forming 4-nitronaphthalen-1-yl derivatives . -

Sulfonation :

Fuming at 80°C yields sulfonated products, enhancing water solubility for industrial applications.

Photochemical Reactions

Exposure to UV light induces homolytic cleavage of the ester bond, generating free radicals that recombine to form dimeric products or undergo oxidation.

Observed Products:

-

1-Naphthylacetic acid dimer

-

4-Nitrophenol radicals (detected via ESR spectroscopy)

Biological Interactions

While not a direct chemical reaction, this compound’s hydrolysis products exhibit bioactivity:

Wissenschaftliche Forschungsanwendungen

Chemistry

- Model Compound for Ester Hydrolysis : This compound serves as a model to study ester hydrolysis mechanisms, providing insights into reaction kinetics and mechanisms.

| Reaction Type | Description |

|---|---|

| Hydrolysis | Cleavage of the ester bond in the presence of water, yielding 1-naphthylacetic acid and 4-nitrophenol. |

| Reduction | The nitro group can be reduced to an amino group using hydrogen gas with a palladium catalyst. |

| Substitution | The ester linkage can be substituted with various nucleophiles under specific conditions. |

Biology

- Hydrogels for Drug Delivery : Derivatives of this compound are being explored for developing hydrogels that can be utilized in drug delivery systems and tissue engineering applications.

| Application | Use Case |

|---|---|

| Drug Delivery Systems | Controlled release of therapeutic agents. |

| Tissue Engineering | Scaffolds for cell growth and tissue regeneration. |

Medicine

- Pharmaceutical Development : Ongoing research is investigating the potential of (4-nitrophenyl) 2-naphthalen-1-ylacetate in creating new pharmaceuticals, particularly in the context of antimicrobial and anticancer agents.

Case Study : A study demonstrated that derivatives of similar compounds exhibited potent antitubercular activity against Mycobacterium tuberculosis, indicating the potential for this compound's derivatives in treating resistant strains .

Industrial Applications

In industrial chemistry, this compound is utilized for synthesizing various organic compounds with tailored properties for specific applications. Its unique structural features make it valuable in creating materials with desired reactivity profiles.

Wirkmechanismus

The mechanism of action of (4-nitrophenyl) 2-naphthalen-1-ylacetate primarily involves its hydrolysis to produce 1-naphthylacetic acid and 4-nitrophenol. The ester bond is cleaved by nucleophilic attack, facilitated by the presence of water and a catalyst. The resulting products can then participate in further biochemical or chemical reactions .

Vergleich Mit ähnlichen Verbindungen

(4-nitrophenyl) 2-naphthalen-1-ylacetate can be compared with other esters of 1-naphthylacetic acid and nitrophenol derivatives. Similar compounds include:

1-Naphthylacetic Acid Methyl Ester: This compound is simpler and less reactive compared to the nitrophenyl ester.

4-Nitrophenyl Acetate: Another ester with a nitrophenyl group, but with a simpler acetic acid derivative.

1-Naphthylacetic Acid Ethyl Ester: Similar to the methyl ester but with slightly different physical properties due to the ethyl group.

The uniqueness of this compound lies in its combination of the naphthylacetic acid and nitrophenyl groups, which confer specific reactivity

Biologische Aktivität

(4-Nitrophenyl) 2-naphthalen-1-ylacetate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various scientific domains.

Chemical Structure and Synthesis

The compound is synthesized through an esterification reaction between 1-naphthylacetic acid and 4-nitrophenol, typically facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) in solvents like dichloromethane. The reaction requires controlled conditions to ensure high yield and purity of the product.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. Research indicates that its derivatives can inhibit the proliferation of various cancer cell lines, including hematological malignancies and solid tumors. The compound's mechanism involves inducing apoptosis and inhibiting autophagy, which are critical pathways in cancer cell survival .

Table 1: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Chronic Lymphocytic Leukemia (CLL) | 10 | Induction of apoptosis |

| Breast Cancer | 15 | Autophagy inhibition |

| Lung Cancer | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. The exact mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The biological activity of this compound primarily arises from its hydrolysis to produce active metabolites such as 1-naphthylacetic acid and 4-nitrophenol. These metabolites can interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The hydrolysis process is facilitated by nucleophilic attack in the presence of water, often catalyzed by acids or bases .

Case Studies

- Anticancer Activity in Hematological Malignancies : A study explored the effects of this compound on CLL cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, highlighting its potential as a therapeutic agent against resistant cancer types .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties against various pathogens. The compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by multidrug-resistant strains .

Eigenschaften

IUPAC Name |

(4-nitrophenyl) 2-naphthalen-1-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c20-18(23-16-10-8-15(9-11-16)19(21)22)12-14-6-3-5-13-4-1-2-7-17(13)14/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJNXPMQKGUCPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428953 | |

| Record name | 4-Nitrophenyl (naphthalen-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51537-87-2 | |

| Record name | 4-Nitrophenyl (naphthalen-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.